BenchChemオンラインストアへようこそ!

N-Acetyl-2-deoxy-2-amino-galactose

Lectin binding Glycan analysis Cancer biomarker

This premium N-Acetyl-2-deoxy-2-amino-galactose (GalNAc) is a critical, non-substitutable building block for advanced therapeutic development. Its unique C4 stereochemistry enables high-affinity binding to the asialoglycoprotein receptor (ASGPR), making it the definitive ligand for liver-targeted siRNA/oligonucleotide conjugates—a property absent in GlcNAc or ManNAc. It is also the sole initiator of mucin-type O-glycosylation, essential for cancer biomarker research. Source high-purity, lot-consistent GalNAc to ensure reproducibility in your most demanding conjugation and enzymatic assays.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
Cat. No. B7819370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-2-deoxy-2-amino-galactose
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1
InChIKeyOVRNDRQMDRJTHS-CBQIKETKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-2-deoxy-2-amino-galactose (GalNAc): Essential Amino Sugar for Glycobiology and Targeted Therapeutics


N-Acetyl-2-deoxy-2-amino-galactose, commonly referred to as N-Acetyl-D-galactosamine (GalNAc), is a fundamental amino sugar derivative of galactose [1]. It is a critical building block for the biosynthesis of various glycoconjugates, including mucin-type O-glycans, glycolipids, and glycosaminoglycans, and serves as a key epitope in cell recognition and signaling events [2].

Why N-Acetyl-2-deoxy-2-amino-galactose (GalNAc) Cannot Be Substituted with GlcNAc or ManNAc in Research and Development


Despite their structural similarity as N-acetylhexosamines, N-Acetyl-2-deoxy-2-amino-galactose (GalNAc), N-Acetylglucosamine (GlcNAc), and N-Acetylmannosamine (ManNAc) are not interchangeable. Their distinct stereochemistry at the C4 hydroxyl group dictates unique biological roles and molecular recognition [1]. This difference is critical, as GalNAc is the specific, non-replaceable initiator of mucin-type O-glycosylation [2] and is a high-affinity ligand for the hepatocyte-specific asialoglycoprotein receptor (ASGPR), a property not shared by its analogs [3]. Substitution would result in loss of function in these specific pathways.

Quantitative Evidence for Selecting N-Acetyl-2-deoxy-2-amino-galactose (GalNAc) Over Analogs


Specificity of Wisteria japonica Lectin for GalNAc vs. GlcNAc, Galactose, and Mannose

A study on Wisteria japonica lectin (WJA) demonstrated high specificity for terminal N-Acetylgalactosamine (GalNAc) residues. The presence of free GalNAc dramatically decreased WJA binding to EBC-1 and HEK293 cells, whereas galactose, mannose, and N-Acetylglucosamine (GlcNAc) had no inhibitory effect [1]. This specific interaction is quantified by its affinity for GalNAc-containing disaccharides, with association constants (Ka) of 9.5 × 10⁴ M⁻¹ for GalNAcβ1-3GlcNAc and 1.4 × 10⁵ M⁻¹ for GalNAcβ1-4GlcNAc [2].

Lectin binding Glycan analysis Cancer biomarker

GalNAc as the Unique Initiator of Mucin-Type O-Glycosylation

Mucin-type O-linked glycosylation is initiated exclusively by the transfer of a single N-Acetyl-D-galactosamine (GalNAc) residue from UDP-GalNAc to the hydroxyl group of a serine or threonine residue on a protein [1]. This step, catalyzed by a family of 20 polypeptide GalNAc-transferases (ppGalNAc-Ts), creates the Tn antigen (GalNAc-α-Ser/Thr) [2]. Neither GlcNAc nor ManNAc can serve as this initiating sugar, making GalNAc an absolute requirement for this fundamental and widespread post-translational modification.

O-glycosylation Mucin biology Post-translational modification

ASGPR Targeting Efficacy: Trivalent vs. Hexavalent GalNAc Ligands

In targeted gene delivery, the cellular uptake efficiency of GalNAc-containing ligands via the asialoglycoprotein receptor (ASGPR) was quantitatively assessed. A biotinylated ligand derivative displaying six beta-linked GalNAc units showed the highest uptake efficacy into HepG2 cells compared to derivatives with two or three GalNAc units [1]. Crucially, improving the flexibility and accessibility of a trimeric GalNAc ligand via a longer spacer markedly influenced uptake, suggesting that while multivalency is key, a well-designed trivalent ligand can achieve near-maximal ASGPR-mediated uptake [2].

Targeted drug delivery ASGPR Hepatocyte targeting

Superior In Vivo Clearance of 4-Sulfated vs. 3-Sulfated GalNAc Trisaccharides

The mannose/GalNAc-4-SO4 receptor displays greater specificity for multivalent ligands. A direct comparison of trisaccharides bearing a terminal GalNAc sulfated at either the C4 or C3 position revealed a 12-fold difference in their in vivo clearance rates from blood [1]. The 4-sulfated GalNAc trisaccharide (S4GGnM) was cleared much faster than the 3-sulfated version (S3GGnM) [2]. This difference was linked to a 2000-fold versus 95-fold increase in binding affinity for multivalent forms of the 4- and 3-sulfated trisaccharides, respectively, compared to their monovalent counterparts [3].

Receptor binding Pharmacokinetics Sulfated glycans

Patent-Protected Functionalized GalNAc Analogs for Oligonucleotide Delivery

Patents assigned to Hongene Biotech Corporation describe the preparation of functionalized N-Acetylgalactosamine (GalNAc) analogs, specifically mono- and trivalent versions, for targeted in vivo delivery of oligonucleotide-based therapeutics [1]. The patents highlight GalNAc as a well-defined liver-targeted moiety, a property not shared by GlcNAc or ManNAc [2]. The commercial development of these specific GalNAc conjugates underscores its unique and valuable role in the pharmaceutical industry, as evidenced by extensive patent protection and development for RNAi and antisense oligonucleotide therapies [3].

Oligonucleotide therapeutics Drug delivery Liver targeting

Optimal Research and Industrial Applications for N-Acetyl-2-deoxy-2-amino-galactose (GalNAc)


Development of GalNAc-Conjugated Oligonucleotide Therapeutics for Liver-Specific Delivery

Based on its role as a high-affinity ligand for the hepatocyte-specific ASGPR [1], GalNAc is the premier choice for conjugating to siRNA or antisense oligonucleotides to achieve targeted delivery to the liver [2]. The quantitative structure-activity relationship (SAR) data on ligand valency informs the design of optimal conjugates, balancing synthetic accessibility with maximal cellular uptake [3].

Investigating the Regulation of Mucin-Type O-Glycosylation in Cancer

GalNAc is an indispensable tool for studying mucin-type O-glycosylation [1]. Its use as a substrate in glycosyltransferase assays, or its derivative (e.g., benzyl-α-GalNAc) as a competitive inhibitor, allows researchers to dissect the biosynthetic pathways and functional consequences of this post-translational modification in normal and disease states, particularly in cancer where truncated O-glycans like the Tn antigen are prevalent [2].

Glycan Profiling and Biomarker Discovery Using GalNAc-Specific Lectins

The well-characterized and quantifiable specificity of certain lectins for terminal GalNAc residues, such as Wisteria japonica lectin (WJA) with its defined Ka values [1], enables their use as precise analytical probes. This application is valuable for detecting disease-associated glycan alterations on glycoproteins in complex biological samples, offering a path to biomarker discovery and diagnostic development.

Design of Sulfated GalNAc Glycomimetics with Defined Pharmacokinetic Properties

The quantitative in vivo data showing a 12-fold difference in blood clearance rates between 3- and 4-sulfated GalNAc trisaccharides [1] provides a rational basis for designing glycomimetic drugs. By precisely controlling the sulfation pattern of GalNAc, researchers can engineer molecules with tailored pharmacokinetic profiles, optimizing their circulation half-life and tissue distribution for therapeutic or imaging purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-2-deoxy-2-amino-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.